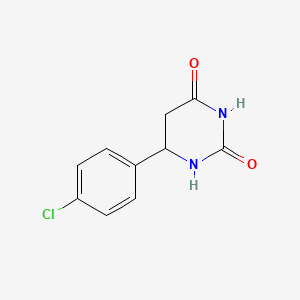
6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione
Overview
Description
6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione, commonly referred to as Chlorphenazine (CPZ) is a synthetic chemical compound with a wide range of applications in scientific research. CPZ is an aromatic heterocyclic compound consisting of two fused six-membered rings. It is a colorless solid that is soluble in water and alcohols. CPZ is used as a pharmaceutical drug in the treatment of various conditions including schizophrenia and anxiety. In scientific research, CPZ is used as a reagent, a catalyst, or a reactant in various reactions, including oxidation, hydrolysis, and condensation reactions.
Scientific Research Applications
6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione is used in many scientific research applications, such as in the synthesis of other compounds, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. This compound has also been used in the study of the metabolism of drugs, in the study of the pharmacokinetics of drugs, and in the study of the pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione is not fully understood, but it is believed to act as a dopamine antagonist. It binds to the dopamine receptors in the brain, preventing the binding of dopamine and thus reducing its effects. It is also believed to act as an anti-inflammatory agent and an anti-nociceptive agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can lead to improved cognitive functions. This compound has also been shown to increase levels of serotonin and dopamine, which can lead to improved mood and reduced anxiety. It has also been shown to have anti-inflammatory and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic in high concentrations and can be irritating to the skin and eyes. It is also flammable and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione in scientific research. One potential direction is to further explore its potential as an anti-inflammatory and anti-nociceptive agent. Another potential direction is to explore its potential as a therapeutic agent for psychiatric and neurological disorders. Additionally, further research could be done to explore its potential as a catalyst for various reactions. Finally, further research could be done to explore its potential as a reagent in organic synthesis.
Synthesis Methods
6-(4-Chlorophenyl)-1,3-diazinane-2,4-dione can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in aqueous acetic acid. The resulting product is then reacted with sodium nitrite in aqueous acetic acid to form this compound. The reaction is carried out at a temperature of 80°C for 1-2 hours. The yield of this compound is approximately 85%.
properties
IUPAC Name |
6-(4-chlorophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCDYWRLRNOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217465 | |
| Record name | 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39773-46-1 | |
| Record name | 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39773-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





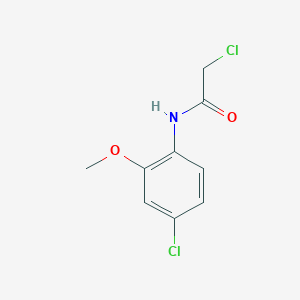
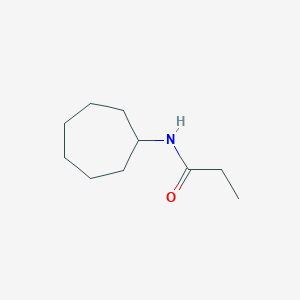
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
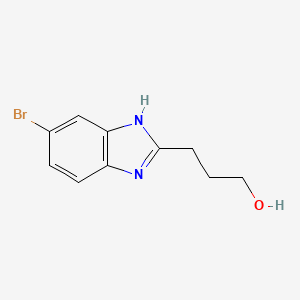
![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)
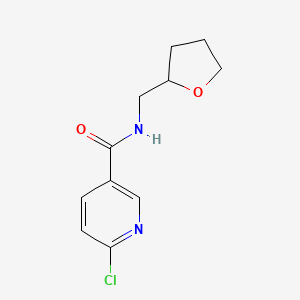

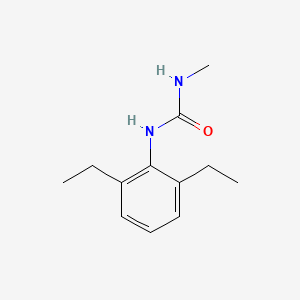
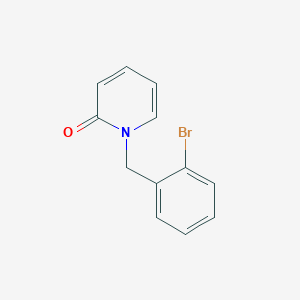
![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)

![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B6613215.png)